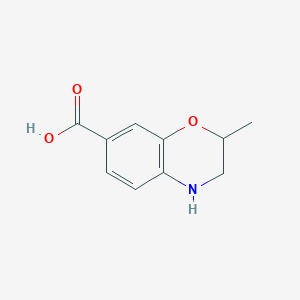

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” is a heterocyclic compound . It is a derivative of benzoxazine, which is a class of compounds that are used as building blocks for various natural and synthetic organic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3 . This indicates that the compound has a molecular weight of 149.19 and consists of 9 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzoxazine derivatives have been reported to undergo various reactions. For instance, 2-methoxycarbonyl chlorides reacted with 3-methylbenzoxazine nearly as selectively as with its 7,8-difluoro analog .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is ambient .Scientific Research Applications

Allelochemical Synthesis and Agricultural Applications

Compounds structurally related to 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, particularly those with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, are pivotal in phytochemistry. These compounds, including derivatives like DIBOA and DIMBOA, exhibit significant biological activities such as antimicrobial, antifeedant, antifungal, and insecticidal properties. Their synthetic methodologies, degradation, and phytotoxicity experiments underline potential agronomic applications, emphasizing their role in crop protection and soil health management (Macias et al., 2006).

Synthetic Methodologies in Organic Chemistry

The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through innovative tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. These methodologies facilitate the production of various compounds starting from accessible materials, showcasing the versatility and utility of this compound derivatives in synthetic organic chemistry (Gabriele et al., 2006).

Polymer and Materials Science

The reactivity of benzoxazine-based phenolic resins with carboxylic acids has been studied, showcasing the potential of this compound in the development of new materials. This research focuses on the synthesis and properties of polymers derived from benzoxazines, underlining their importance in creating high-performance materials with specific characteristics, such as thermal stability and mechanical strength (Dunkers & Ishida, 1999).

Pharmacological Research

In pharmacological research, derivatives of this compound are explored for their potential therapeutic applications. For instance, stereoselective synthesis of enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and derivatives has been reported, highlighting their utility as peptidomimetic building blocks. This suggests their relevance in drug design and development, particularly in creating compounds with specific biological activities (Hrast, Mrcina, & Kikelj, 1999).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), and the precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Mode of Action

It is known that benzoxazine derivatives can interact with various targets, leading to different biological effects . For instance, some benzoxazine derivatives have been reported to have affinity towards potassium channels . They can open and close in response to changes in intracellular ATP ratios , which could potentially influence cellular functions.

Biochemical Pathways

Given the potential interaction with potassium channels , it is plausible that AT20499 could influence pathways related to cellular excitability and signal transduction

Result of Action

Benzoxazine derivatives have been associated with a wide variety of biological activities, including anti-inflammatory, antimicrobial, and cardioprotective effects . The specific effects of AT20499 at the molecular and cellular level need to be investigated further.

properties

IUPAC Name |

2-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-5-11-8-3-2-7(10(12)13)4-9(8)14-6/h2-4,6,11H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFVYWRSLPAUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide hydrochloride](/img/structure/B2886617.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886625.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide](/img/structure/B2886627.png)

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)

![methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B2886631.png)

![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)